Methyl (4-methoxyphenyl)alaninate
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Overview
Description
Methyl (4-methoxyphenyl)alaninate, also known as Methyl N-(4-methoxyphenyl)-beta-alaninate, is an organic compound with the chemical formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methoxyphenyl)alaninate can be achieved through various methods. One common approach involves the esterification of 4-methoxyphenylalanine with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methoxyphenyl)alaninate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl (4-methoxyphenyl)alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (4-methoxyphenyl)alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl L-phenylalaninate: Similar in structure but lacks the methoxy group.
N-[(4-methoxyphenyl)sulfonyl]-D-alanine: Contains a sulfonyl group instead of an ester group.
Uniqueness
Methyl (4-methoxyphenyl)alaninate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-(4-methoxyanilino)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)15-3)12-9-4-6-10(14-2)7-5-9/h4-8,12H,1-3H3 |
InChI Key |
ZJESYJJFYYKYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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